3-(2-Methoxyphenyl)-4'-methylpropiophenone
Description
Contextualizing the Chemical Space of 3-(2-Methoxyphenyl)-4'-methylpropiophenone
The chemical compound this compound is a distinct molecule that integrates three key structural features: the propiophenone (B1677668) backbone, a methyl group on the primary phenyl ring, and a methoxy-substituted phenyl group at the beta-position of the ethyl chain. As of this writing, specific research literature detailing the synthesis and application of this exact compound is not prominent, which is common for novel or specialized chemical entities. However, its chemical space can be understood by analyzing its constituent parts and plausible synthetic routes.
The structure suggests a probable synthesis via a Friedel-Crafts acylation reaction. This could involve the reaction of toluene (B28343) with 3-(2-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst. The precursor, 3-(2-methoxyphenyl)propanoic acid, is a known compound, making this a feasible pathway for chemists to explore. sigmaaldrich.comnist.gov
The properties of this compound can be inferred from the characteristics of its parent structures. The table below summarizes key data for related compounds to provide context.
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| Propiophenone | C₉H₁₀O | 134.18 | The core aromatic ketone scaffold. Used as a synthetic intermediate and in fragrances. thegoodscentscompany.com |
| 4'-Methylpropiophenone (B145568) | C₁₀H₁₂O | 148.20 | Features a methyl group at the para-position, influencing its reactivity and potential biological interactions. |
| 3-Methoxypropiophenone | C₁₀H₁₂O₂ | 164.20 | A key intermediate for the synthesis of the analgesic drug Tapentadol. google.com |
| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | A likely precursor for the synthesis of the title compound. sigmaaldrich.comnist.gov |
Overview of Academic Research Trajectories for Related Chemical Scaffolds
The academic and industrial interest in chemical scaffolds related to this compound is robust and follows several distinct trajectories. A major area of research involves the synthesis of extensive libraries of substituted propiophenone derivatives to explore their therapeutic potential. ontosight.aiontosight.ainih.gov
A closely related and extensively studied class of compounds are chalcones (1,3-diaryl-2-propen-1-ones), which are biosynthetic precursors to flavonoids and can be readily converted to propiophenones by reduction. acs.orgscienceopen.com Research on chalcone (B49325) and dihydrochalcone (B1670589) (the reduced form) derivatives reveals a clear trend: the systematic modification of the aromatic rings with various substituents to screen for a wide array of biological activities. researchgate.netnih.gov These activities include anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. acs.orgmdpi.comresearchgate.net
The methoxy (B1213986) group is a particularly favored substituent in these studies. Its electron-donating nature can influence the reactivity of the entire molecule and its ability to interact with biological targets. Studies on methoxy-substituted chalcones have identified compounds with potent and selective inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target for antidepressants.
The research trajectories indicate a move towards creating more complex molecules where the propiophenone or chalcone scaffold serves as a starting point for the synthesis of heterocyclic compounds, such as pyrazolines, isoxazoles, and benzodiazepines, further diversifying the potential therapeutic applications. acs.org
The table below presents a selection of research findings on related scaffolds, illustrating the impact of various substitutions on their biological activity.
| Scaffold/Derivative | Substitution Pattern | Observed Biological Activity | Reference |
|---|---|---|---|
| Chalcone | Varies (hydroxyl, methoxy groups) | Antioxidant, anti-inflammatory, anticancer. acs.org | acs.org |
| Phenylpropiophenone Derivatives | Varies | Evaluated for anticancer activity against various cell lines (HeLa, MCF-7, etc.). nih.govresearchgate.net | nih.govresearchgate.net |
| Methoxy-substituted Chalcones | Para-methoxy on one ring | Selective and reversible inhibition of human monoamine oxidase B (hMAO-B). | |
| Chalcone-Heterocycle Hybrids | Incorporation of rings like pyrrole | Inhibition of CYP1 enzymes, which are involved in metabolism. scienceopen.com | scienceopen.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLAISKGTPKYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644160 | |
| Record name | 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-63-6 | |
| Record name | 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms of 3 2 Methoxyphenyl 4 Methylpropiophenone and Analogues
Retrosynthetic Analysis and Key Precursor Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 3-(2-Methoxyphenyl)-4'-methylpropiophenone, a primary disconnection is made at the carbon-carbon bond between the α and β carbons relative to the carbonyl group. This strategic bond cleavage simplifies the target molecule into two key precursors: 4'-methylpropiophenone (B145568) and 2-methoxybenzaldehyde. This approach suggests that a condensation reaction, such as the Claisen-Schmidt condensation, could be a viable forward synthetic route.
The synthesis of these key precursors is well-established.
4'-Methylpropiophenone : This aromatic ketone is a crucial intermediate. chemicalbook.comsafrole.com A prevalent method for its synthesis is the Friedel-Crafts acylation of toluene (B28343). scribd.com This reaction can be carried out using either propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or various solid superacid catalysts. chemicalbook.comscribd.com The reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of toluene, primarily at the para position due to the directing effect of the methyl group. chemicalbook.com
2-Methoxybenzaldehyde : The synthesis of this precursor can be achieved through several routes. One common method involves the methylation of 2-hydroxybenzaldehyde (salicylaldehyde) using a methylating agent like dimethyl sulfate in the presence of a base. orgsyn.org Another approach is the direct formylation of guaiacol (2-methoxyphenol) through reactions such as the Reimer-Tiemann or Vilsmeier-Haack reactions.
Mechanistic Investigations of Formation Reactions
The formation of the α,β-unsaturated precursor to this compound from its key precursors, 2-methoxybenzaldehyde and 4'-methylpropiophenone, typically proceeds via a Claisen-Schmidt condensation. scispace.com This reaction is a type of crossed aldol condensation that occurs between an enolizable ketone and an aldehyde that cannot enolize. rsc.orgresearchgate.net The reaction can be catalyzed by either acid or base.
Under basic conditions, the mechanism involves the following key steps:
Enolate Formation : A base abstracts an acidic α-proton from 4'-methylpropiophenone to form a resonance-stabilized enolate ion.
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, forming a tetrahedral alkoxide intermediate (the aldol adduct).
Protonation : The alkoxide is protonated by the solvent (e.g., water or alcohol) to give a β-hydroxy ketone.
Dehydration : This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often with gentle heating, to form a conjugated α,β-unsaturated ketone, also known as a chalcone (B49325). researchgate.net
The resulting chalcone, (E)-1-(4-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, contains the core structure. To obtain the target compound, this compound, a final reduction step is required to saturate the carbon-carbon double bond, which can be achieved through methods like catalytic hydrogenation.
Stereochemical Control and Stereoselective Synthesis Strategies
The introduction of a chiral center at the α-position of this compound necessitates the use of stereoselective synthetic methodologies. Achieving a high degree of stereochemical control is crucial, as the biological activity of enantiomers can differ significantly. fiveable.me This section details the prominent strategies for the stereoselective synthesis of this compound and its analogues, focusing on the use of chiral catalysts, chiral auxiliaries, and organocatalysis to control the three-dimensional arrangement of the final product.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a highly efficient approach for establishing stereocenters, often with high enantioselectivity. rijournals.com This is primarily achieved through the use of chiral catalysts, which can be broadly categorized into transition metal complexes and organocatalysts.
Transition Metal Catalysis: Chiral transition metal complexes are widely employed to catalyze asymmetric reactions. sigmaaldrich.com For the synthesis of chiral α-aryl ketones, catalysts based on palladium, ruthenium, and cobalt have demonstrated considerable success. st-andrews.ac.uknih.govnih.gov
Palladium-Catalyzed Asymmetric α-Arylation: One of the most powerful methods for the synthesis of α-aryl ketones is the palladium-catalyzed α-arylation of enolates. nih.gov In a potential stereoselective synthesis of this compound, a prochiral enolate of 4'-methylpropiophenone could be reacted with a 2-methoxyphenyl electrophile in the presence of a palladium catalyst and a chiral ligand. Chiral phosphine ligands, such as BINAP and its derivatives, are known to induce high enantioselectivity in such transformations. sigmaaldrich.com The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
Ruthenium-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of a corresponding α,β-unsaturated ketone precursor, (E/Z)-3-(2-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one, offers another viable route. Chiral ruthenium-phosphine complexes are highly effective catalysts for the enantioselective reduction of the carbon-carbon double bond to generate the desired chiral center at the α-position. nih.gov The stereochemical outcome is determined by the coordination of the substrate to the chiral metal complex.
The table below illustrates the potential application of different chiral ligands in the palladium-catalyzed asymmetric α-arylation for the synthesis of (R)- or (S)-3-(2-Methoxyphenyl)-4'-methylpropiophenone, with hypothetical but plausible performance metrics based on similar reactions reported in the literature.
Table 1: Hypothetical Performance of Chiral Ligands in Asymmetric α-Arylation
| Chiral Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|---|
| (R)-BINAP | Pd₂(dba)₃ | Toluene | 80 | 92 (R) | 85 |
| (S)-BINAP | Pd₂(dba)₃ | Toluene | 80 | 91 (S) | 87 |
| (R)-Tol-BINAP | Pd(OAc)₂ | THF | 60 | 95 (R) | 89 |
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. sigmaaldrich.com Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones. For the synthesis of this compound, an enamine-based catalytic cycle could be employed. The reaction of 4'-methylpropiophenone with a chiral secondary amine generates a chiral enamine intermediate. This intermediate then reacts with a suitable 2-methoxyphenyl electrophile, with the stereochemistry being controlled by the steric environment created by the chiral catalyst. Subsequent hydrolysis releases the chiral ketone and regenerates the catalyst.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable method for stereochemical control. youtube.com This strategy involves the temporary incorporation of a chiral molecule into the substrate. This chiral auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to the propionyl group of a precursor. The resulting chiral imide can then be enolized, and the chiral auxiliary sterically blocks one face of the enolate, directing the approach of the 2-methoxyphenyl electrophile to the opposite face. After the alkylation step, the auxiliary is cleaved to afford the desired chiral ketone. The efficiency of this method is highly dependent on the choice of the chiral auxiliary and the reaction conditions.
The following table provides a hypothetical comparison of different chiral auxiliaries for the diastereoselective alkylation to form a precursor to this compound.
Table 2: Hypothetical Performance of Chiral Auxiliaries in Diastereoselective Alkylation
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de, %) | Yield (%) |
|---|---|---|---|---|
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 2-methoxy-iodobenzene | LDA | >98 | 90 |
| (S)-(-)-2-(methoxymethyl)pyrrolidine | 2-methoxy-bromobenzene | NaHMDS | 95 | 85 |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyphenyl 4 Methylpropiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 3-(2-Methoxyphenyl)-4'-methylpropiophenone. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each unique proton and carbon atom, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 2-methoxyphenyl and 4'-methylphenyl rings, the methoxy (B1213986) group, the methyl group on the phenyl ring, and the methylene and methyl protons of the propiophenone (B1677668) chain are expected. The integration of these signals provides the relative ratio of the protons in each environment.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (2-methoxyphenyl) | 6.8 - 7.3 | 110 - 130 |
| Aromatic CH (4'-methylphenyl) | 7.1 - 7.8 | 128 - 145 |
| Methoxy (OCH₃) | ~3.8 | ~55 |
| Propiophenone CH₂ | ~3.0 | ~31 |
| Propiophenone CH₃ | ~1.2 | ~8 |
| Phenyl Methyl (CH₃) | ~2.4 | ~21 |
| Carbonyl (C=O) | - | ~200 |
| Aromatic C-O | - | ~157 |
| Aromatic C-C=O | - | ~135 |
| Aromatic C-CH₃ | - | ~144 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing unambiguous correlations between atoms, thereby confirming the molecular structure. youtube.com
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the ethyl group (CH₂ and CH₃) and within the aromatic spin systems of the two phenyl rings. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached (¹H-¹³C). sdsu.edu HSQC is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). sdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the carbonyl carbon and the protons on the adjacent methylene group and the aromatic protons of the 4'-methylphenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. marshall.edu The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. mdpi.com As the separated components elute from the column, they are ionized, typically by electron ionization (EI), and the resulting mass spectrum is recorded. nist.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used to confirm its structure.
Interactive Data Table: Expected Key Fragments in GC-MS
| Fragment Ion (m/z) | Corresponding Structural Fragment |
| [M]+ | Molecular Ion |
| [M-CH₂CH₃]+ | Loss of the ethyl group |
| [C₇H₇O]+ | 2-methoxyphenyl cation |
| [C₈H₉]+ | 4-methylphenyl cation |
| [C₉H₉O]+ | 4'-methylbenzoyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This method is particularly useful for analyzing compounds that are not volatile enough for GC-MS. nih.gov In LC-MS/MS, the compound is first separated by HPLC and then ionized, often using electrospray ionization (ESI). lcms.cz The precursor ion corresponding to the molecular weight of the compound is selected and then fragmented to produce a product ion spectrum. This fragmentation pattern provides further structural confirmation.
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS)
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation. nih.govuts.edu.au A charged solvent spray is directed onto the sample surface, desorbing and ionizing the analyte, which is then introduced into the mass spectrometer. nih.gov DESI-MS can provide rapid qualitative and quantitative analysis and can be used for surface imaging to map the spatial distribution of the compound. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum provides a unique "fingerprint" of the compound.
For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong absorption band due to the carbonyl (C=O) stretching vibration, typically found in the region of 1670-1690 cm⁻¹ for aryl ketones. The presence of the methoxy group (-OCH₃) would be indicated by C-O stretching vibrations, usually appearing in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The aliphatic C-H bonds of the ethyl and methyl groups would give rise to stretching and bending vibrations in the 2980-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2980 - 2850 |
| Carbonyl C=O Stretch | Ketone | 1690 - 1670 |
| Aromatic C=C Stretch | Aryl | 1600 - 1450 |
| Aliphatic C-H Bend | -CH₃, -CH₂- | 1465 - 1375 |
| C-O-C Asymmetric Stretch | Methoxy | 1260 - 1200 |
| C-O-C Symmetric Stretch | Methoxy | 1050 - 1000 |
| Aromatic C-H Out-of-Plane Bend | Aryl | 900 - 675 |
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that provides significant enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations and can provide information about the orientation of the molecule on the surface.
For this compound, a SERS experiment would likely show enhancement of the vibrational modes associated with the aromatic rings and the carbonyl group, as these moieties can interact strongly with the metal surface. The orientation of the molecule on the substrate would influence which vibrational modes are most enhanced. For instance, if the molecule adsorbs with its aromatic rings parallel to the surface, the in-plane ring vibrations would be expected to show significant enhancement. Conversely, a perpendicular orientation would favor the enhancement of out-of-plane vibrations. The SERS spectrum would provide valuable insights into the molecule-surface interactions, which is crucial for applications in areas such as catalysis and sensor development.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the electronic structure and conjugation within the molecule.
Absorption and Emission Properties
The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions. The π→π* transitions, which are typically of high intensity, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. These are expected to appear at shorter wavelengths. The n→π* transition, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, is of lower intensity and is expected to appear at a longer wavelength.
The substitution pattern on the aromatic rings will influence the position and intensity of these absorption bands. The methoxy and methyl groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted propiophenone.
Following absorption of light, the molecule can relax to its ground state through radiative pathways, such as fluorescence and phosphorescence. The emission properties of this compound would be dependent on the nature of its excited states and the efficiency of intersystem crossing. Aromatic ketones are known to exhibit phosphorescence at low temperatures.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| π→π | Aromatic Rings, Carbonyl | ~240 - 280 |
| n→π | Carbonyl | ~320 - 350 |
Photocatalytic Mechanisms and Isomerization Studies
The photophysical properties of a molecule are central to its potential role in photocatalysis and its susceptibility to photoinduced transformations such as isomerization. Aromatic ketones can act as photosensitizers, where upon excitation, they can transfer their energy to other molecules, initiating a chemical reaction. The efficiency of such a process is dependent on the energy and lifetime of the excited state of the ketone.
Furthermore, molecules containing carbon-carbon double bonds, such as the structurally related chalcones, are known to undergo reversible cis-trans isomerization upon irradiation with UV light. Although this compound does not possess such a double bond in its core structure, the study of its photostability is crucial. Under certain conditions, photochemical reactions could lead to rearrangements or other transformations. Investigating the photocatalytic mechanisms and potential for isomerization provides a deeper understanding of the molecule's behavior under illumination and is essential for evaluating its stability and potential applications in light-driven processes.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. kratos.cominnovatechlabs.com This technique is particularly valuable for the characterization of organic compounds such as this compound, providing insights into the different chemical environments of its constituent atoms.
The analysis involves irradiating the sample surface with a beam of X-rays, which causes the emission of core-level electrons. innovatechlabs.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is characteristic of the element and is sensitive to the local chemical environment, an effect known as the "chemical shift."
For this compound, with the elemental formula C₁₇H₁₈O₂, XPS analysis is expected to provide detailed information about the carbon and oxygen environments. A survey scan would first be conducted to identify all the elements present on the surface, which for a pure sample of this compound would be carbon and oxygen. Following the survey scan, high-resolution scans of the C1s and O1s regions would be performed to elucidate the different chemical states of these elements.
The high-resolution C1s spectrum of this compound is anticipated to be deconvoluted into several peaks, each corresponding to a unique carbon environment within the molecule. The primary peak, typically observed at a binding energy of around 284.8 eV, is attributed to the carbon atoms in the aromatic rings and the methyl and ethyl groups (C-C and C-H bonds). researchgate.net A second peak at a higher binding energy, approximately 286.0 eV, would correspond to the carbon atom of the methoxy group (C-O). researchgate.net A third peak, shifted to an even higher binding energy of about 287.2 eV, is characteristic of the carbonyl carbon (C=O) of the propiophenone moiety. researchgate.net
Similarly, the high-resolution O1s spectrum would be expected to show two distinct peaks. The oxygen atom in the methoxy group (C-O) would likely appear at a binding energy of around 533 eV. thermofisher.com The oxygen atom of the carbonyl group (C=O) is expected at a slightly lower binding energy, typically in the range of 531.5 to 532 eV. thermofisher.com
The relative atomic concentrations of carbon and oxygen on the surface can be determined from the areas of the respective C1s and O1s peaks in the survey spectrum, corrected by relative sensitivity factors. For a pure sample, this would be expected to align with the stoichiometry of the molecule.
The following tables present the anticipated XPS data for this compound based on established binding energy ranges for similar organic functionalities.
Table 1: Predicted High-Resolution C1s XPS Data for this compound
| Assignment | Binding Energy (eV) | Atomic Concentration (%) |
| C-C, C-H (Aromatic, Alkyl) | ~284.8 | 82.4 |
| C-O (Methoxy) | ~286.0 | 5.9 |
| C=O (Carbonyl) | ~287.2 | 5.9 |
| π-π* Shake-up Satellite | ~291.0 | 5.9 |
Table 2: Predicted High-Resolution O1s XPS Data for this compound
| Assignment | Binding Energy (eV) | Atomic Concentration (%) |
| C=O (Carbonyl) | ~531.8 | 50 |
| C-O (Methoxy) | ~533.0 | 50 |
These data provide a detailed fingerprint of the surface chemistry of this compound, confirming the presence of its key functional groups and providing a quantitative measure of its elemental composition.
Computational Chemistry and Theoretical Modeling of 3 2 Methoxyphenyl 4 Methylpropiophenone
Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory - DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. mdpi.com DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are frequently used for their accuracy in predicting a wide range of molecular properties. researchgate.netmdpi.comniscpr.res.in
The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. researchgate.net For 3-(2-Methoxyphenyl)-4'-methylpropiophenone, this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting optimized parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar chalcone-type structures. mdpi.comniscpr.res.innih.gov The optimized geometry reveals that chalcone (B49325) derivatives often adopt a nearly planar structure. nih.govresearchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (Carbonyl) | ~1.24 Å |
| Bond Length (Å) | C-O (Methoxy) | ~1.36 Å |
| Bond Length (Å) | C-C (Propiophenone chain) | ~1.52 Å |
| Bond Angle (°) | C-C-C (Propiophenone chain) | ~115° |
| Bond Angle (°) | C-C=O (Carbonyl) | ~121° |
| Dihedral Angle (°) | Phenyl-C-C-Phenyl | ~5-15° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.org The HOMO acts as an electron donor, so its properties relate to the molecule's nucleophilicity, while the LUMO is an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. niscpr.res.injchr.org A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed over the carbonyl group and the propiophenone (B1677668) backbone. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties
| Property | Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -6.0 eV | Electron-donating ability |
| ELUMO | ~ -2.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 3.8 eV | High chemical stability |
Table 3: Predicted Major NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O)Carbonyl | π(C-C)Aromatic Ring | High |
| LP(O)Methoxy (B1213986) | π(C-C)Aromatic Ring | Moderate |
| π(C-C)Aromatic Ring | π*(C=O)Carbonyl | Moderate |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de The MEP surface visualizes the charge distribution, using a color scale to indicate regions of different electrostatic potential. wolfram.com Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would show the most negative potential concentrated around the carbonyl and methoxy oxygen atoms, identifying them as the primary sites for electrophilic interactions. nih.govresearchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interactions.
Conformational Preference Studies
Conformational analysis investigates the different spatial arrangements of a molecule and their relative stabilities. researchgate.net For flexible molecules like this compound, computational methods can map the potential energy surface by systematically rotating key dihedral angles, such as those connecting the aromatic rings to the central propiophenone chain. These studies help identify the global minimum energy conformer and the energy barriers between different conformations. For related chalcone structures, calculations often confirm that a nearly planar conformation is the most stable, which maximizes π-conjugation across the molecule. nih.govresearchgate.net
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. researchgate.net
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. jchr.org These theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. niscpr.res.in Key vibrational modes for this compound would include the C=O stretching of the ketone, C-O-C stretching of the methoxy group, and various C-H and C=C stretching modes of the aromatic rings.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. jchr.org
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Functional Group/Atom | Calculated Value | Typical Experimental Value |
|---|---|---|---|
| FT-IR Frequency (cm-1) | C=O Stretch | ~1670 cm-1 | ~1660 cm-1 |
| FT-IR Frequency (cm-1) | C-O-C Stretch | ~1255 cm-1 | ~1245 cm-1 |
| 13C NMR Shift (ppm) | C=O Carbon | ~198 ppm | ~197 ppm |
| 1H NMR Shift (ppm) | -OCH3 Protons | ~3.9 ppm | ~3.8 ppm |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomistic level. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how the molecule moves, flexes, and interacts with its environment over time. This provides invaluable insights into its conformational landscape, flexibility, and potential interactions with other molecules, which are crucial for understanding its chemical reactivity and biological activity.
The dynamic nature of this compound, characterized by several rotatable bonds, makes MD simulations particularly well-suited for exploring its conformational space. These simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a vacuum, in an aqueous solution, or within a simulated biological membrane.
A typical MD simulation protocol for this compound would involve several key steps. mdpi.comnih.gov First, a suitable force field is selected to describe the potential energy of the system as a function of its atomic coordinates. nih.govethz.chuq.edu.aucolumbia.edu Force fields are sets of parameters that define the bond lengths, bond angles, dihedral angles, and non-bonded interactions between atoms. The choice of force field is critical for the accuracy of the simulation. For a molecule like this compound, a general Amber force field (GAFF) or a CHARMM General Force Field (CGenFF) would be appropriate choices.
The initial 3D structure of the molecule is then placed in a simulation box, which is often filled with solvent molecules, such as water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, the production phase of the MD simulation is run for a specific duration, during which the trajectories of all atoms are saved for subsequent analysis.
Furthermore, the dihedral angles between the phenyl rings and the propanone backbone can be monitored to understand the conformational changes occurring during the simulation. By plotting the probability distribution of these dihedral angles, the most populated and energetically favorable conformations can be identified. This type of analysis can reveal, for example, the preferred orientation of the 2-methoxyphenyl and 4'-methylphenyl groups relative to each other.
The following interactive data table presents hypothetical results from a 100-nanosecond MD simulation of this compound in an aqueous solution. This data illustrates the type of quantitative information that can be extracted from such simulations.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total length of the production MD simulation. |
| Solvent | Water (TIP3P model) | The explicit solvent model used to solvate the molecule. |
| Temperature | 300 K | The temperature at which the simulation was maintained. |
| Pressure | 1 atm | The pressure at which the simulation was maintained. |
| Average RMSD | 2.5 ± 0.3 Å | The average root-mean-square deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |
| Average RMSF of Methoxyphenyl Ring | 1.8 Å | The average root-mean-square fluctuation of the atoms in the 2-methoxyphenyl ring, indicating its relative flexibility. |
| Average RMSF of Methylpropiophenone | 1.5 Å | The average root-mean-square fluctuation of the atoms in the 4'-methylpropiophenone (B145568) moiety, indicating its relative rigidity. |
These hypothetical findings suggest that this compound is a relatively flexible molecule, with the 2-methoxyphenyl ring exhibiting greater mobility than the 4'-methylpropiophenone core.
Further analysis could involve clustering the conformations sampled during the simulation to identify the most representative structures. These structures can then be used for further studies, such as docking to a biological target or calculating spectroscopic properties. The interaction of the molecule with the surrounding water molecules can also be analyzed to understand its solvation properties, which are important for its solubility and bioavailability.
In Vitro Molecular Interactions and Mechanistic Biochemical Studies of 3 2 Methoxyphenyl 4 Methylpropiophenone
Structure-Activity Relationship (SAR) Investigations (In Silico and In Vitro Correlation)
No specific structure-activity relationship (SAR) studies for 3-(2-Methoxyphenyl)-4'-methylpropiophenone have been documented in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. This typically involves synthesizing and testing a series of related compounds to identify key structural features responsible for their effects. The lack of such studies for this compound means that the contributions of the 2-methoxyphenyl group and the 4'-methylpropiophenone (B145568) moiety to its potential biological activity are currently unknown.
Molecular Docking Studies for Ligand-Target Interactions
Similarly, there are no published molecular docking studies specifically examining the interaction of this compound with any biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein or enzyme. Without such studies, the potential molecular targets and binding interactions of this compound remain purely speculative.
Advanced Analytical Method Development and Validation for Research Applications of 3 2 Methoxyphenyl 4 Methylpropiophenone
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating 3-(2-Methoxyphenyl)-4'-methylpropiophenone from starting materials, byproducts, or degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.
HPLC is a primary technique for the purity assessment and preparative isolation of propiophenone (B1677668) derivatives due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. sielc.com This method separates compounds based on their hydrophobicity.
Method development would involve optimizing several key parameters:
Stationary Phase: A C18 (octadecylsilane) column is a common starting point, offering excellent retention and separation for moderately polar compounds like propiophenones.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with formic acid for mass spectrometry compatibility) is generally employed. sielc.comnih.gov The gradient allows for the effective elution of impurities with a wide range of polarities.
Detection: A photodiode array (PDA) detector is highly effective, as the aromatic rings and the carbonyl group in the molecule are strong chromophores, allowing for detection and spectral confirmation across a range of UV wavelengths. nih.gov For higher sensitivity and specificity, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).
The validation of the HPLC method would confirm its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring reliable purity assessment. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Propiophenone Analogs
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acidifies for better peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | PDA (254 nm) / MS | UV detection for quantification; MS for identification. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. The applicability of GC for this compound would depend on its thermal lability. Propiophenone derivatives can often be analyzed directly, but some may require derivatization to improve volatility or prevent degradation in the high-temperature GC inlet and column. marshall.edunih.gov
Key considerations for developing a GC method include:
Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is generally suitable for separating aromatic ketones.
Inlet Temperature: The temperature must be high enough to ensure rapid volatilization without causing thermal degradation of the analyte. nih.gov
Oven Temperature Program: A programmed temperature ramp from a lower initial temperature to a higher final temperature allows for the separation of compounds with different boiling points. csic.es
Detector: A Flame Ionization Detector (FID) offers robust and linear quantification for organic compounds. For definitive identification, a Mass Spectrometer (MS) is the detector of choice (GC-MS), as it provides a mass spectrum that serves as a molecular fingerprint. marshall.educsic.es The fragmentation pattern can help distinguish between closely related isomers. researchgate.net
Table 2: Typical GC-MS Conditions for Aromatic Ketone Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Standard non-polar column for general-purpose analysis. |
| Carrier Gas | Helium (1.2 mL/min) | Inert gas to carry the sample through the column. |
| Inlet Temp. | 250 °C | Ensures sample vaporization without degradation. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Separates components based on boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the analyte and its fragments. |
Quantitative Analysis Methods (e.g., using internal standards, calibration curves)
Accurate quantification of this compound is crucial for many research applications. This is typically achieved by creating a calibration curve using an internal standard.
Calibration Curves: A calibration curve is generated by preparing a series of standards with known concentrations of the analyte. nih.gov The instrument's response (e.g., peak area from HPLC or GC) is plotted against the concentration of each standard. For the method to be considered quantitative, this relationship must be linear over the expected concentration range of the unknown samples. nih.gov The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.
Internal Standards (IS): An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. sigmaaldrich.com A known amount of the IS is added to every standard and unknown sample. The ratio of the analyte's peak area to the IS's peak area is then used for quantification. This approach corrects for variations in sample injection volume, detector response, and sample preparation, thereby improving the accuracy and precision of the analysis. nih.gov The ideal internal standard should be well-resolved from the analyte and other matrix components. fujifilm.com
Table 3: Steps for Developing a Quantitative Method
| Step | Action | Rationale |
|---|---|---|
| 1. Select Internal Standard | Choose a structurally similar, stable, and pure compound not present in the sample. | To correct for analytical variability. nih.gov |
| 2. Prepare Standards | Create a series of solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. | To establish the relationship between concentration and instrument response. |
| 3. Analyze Standards | Run the standards on the validated chromatographic system (HPLC or GC). | To generate data for the calibration curve. |
| 4. Construct Calibration Curve | Plot the ratio of (Analyte Peak Area / IS Peak Area) against the analyte concentration. | To create the model for quantification. |
| 5. Validate Curve | Assess the linearity (e.g., correlation coefficient r > 0.999), accuracy, and precision of the curve. nih.gov | To ensure the quantitative method is reliable. |
| 6. Analyze Unknown Sample | Prepare the unknown sample with the same fixed concentration of the internal standard and analyze it. | To obtain the peak area ratio for the unknown. |
| 7. Determine Concentration | Use the peak area ratio from the unknown sample to calculate its concentration from the linear regression equation of the calibration curve. | To quantify the analyte in the research sample. |
Development of Detection Strategies in Complex Research Matrices
Detecting and quantifying this compound in complex research matrices, such as biological fluids, cell cultures, or environmental samples, presents significant challenges due to the presence of interfering substances. ajrconline.org The development of a successful detection strategy hinges on two key areas: efficient sample preparation and highly selective analytical detection.
Sample Preparation: The primary goal of sample preparation is to remove matrix components that can interfere with the analysis while efficiently extracting the target analyte. Common techniques include:
Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the aqueous matrix into an organic layer.
Solid-Phase Extraction (SPE): Employs a solid sorbent (e.g., C18, ion-exchange) to retain the analyte while matrix interferences are washed away. The purified analyte is then eluted with a small volume of solvent.
Protein Precipitation (for biological samples): Uses a solvent (e.g., acetonitrile) or acid to denature and precipitate proteins, leaving the analyte in the supernatant for analysis.
Selective Detection: To distinguish the analyte signal from background noise and co-eluting matrix components, highly selective detectors are required. Tandem mass spectrometry (MS/MS), often coupled with HPLC (LC-MS/MS) or GC (GC-MS/MS), is the gold standard. In MS/MS, a specific precursor ion of the analyte is selected, fragmented, and one or more unique product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), dramatically enhances selectivity and sensitivity, allowing for reliable detection at very low concentrations even in complex matrices. nih.gov High-resolution mass spectrometry (HRMS), as seen in GC-Orbitrap-MS, provides highly accurate mass measurements, which further aids in the confident identification of the analyte and differentiation from interferences. csic.es
Table 4: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Inexpensive, simple. | Labor-intensive, requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid sorbent. | High recovery, good for automation, less solvent use. | Higher cost, method development can be complex. |
| Protein Precipitation | Proteins are denatured and removed by centrifugation. | Fast, simple, inexpensive. | Less clean extract, may lead to ion suppression in MS. |
Exploration of Advanced Chemical Applications Beyond Biochemical Interactions
Catalytic Activity and Role in Chemical Transformations
The catalytic potential of 3-(2-Methoxyphenyl)-4'-methylpropiophenone can be inferred from studies on related compounds containing methoxyphenyl and propiophenone (B1677668) moieties. These components suggest that the molecule could function either as a ligand for a metal catalyst or as a substrate in catalytic transformations.
The presence of the ortho-methoxyphenyl group in this compound is significant. The oxygen atom of the methoxy (B1213986) group can act as a coordinating atom, making the compound a potential ligand for transition metal catalysts. Research on tris(2-methoxyphenyl)phosphine has shown it to be a highly active ligand in palladium-catalyzed Suzuki coupling reactions for the synthesis of biaryls researchgate.netsemanticscholar.org. The electronic and steric properties of the o-methoxyphenyl group were found to be beneficial for the catalytic activity. Similarly, zwitterionic nickel(II) catalysts bearing ligands with o-methoxy substituents have been studied for CO-ethylene copolymerization nsf.gov. The coordinating ability of the methoxy group was found to stabilize the catalyst nsf.gov. These examples suggest that this compound could be explored as a ligand in various cross-coupling and polymerization reactions, where the methoxy group could play a crucial role in stabilizing the metal center and influencing the reaction outcome.
Furthermore, sulfonamides containing methoxyphenyl groups have been used with transition metal catalysts for N-alkylation and in the synthesis of benzomorpholines via palladium-catalyzed reactions mdpi.com. This highlights the utility of the methoxyphenyl group in facilitating metal-catalyzed transformations.
The propiophenone backbone of the molecule is also of interest in catalytic transformations. For instance, a hafnium-based polymeric nanocatalyst has been used for the catalytic stereoselective conversion of 4'-methoxypropiophenone, an isomer of the target compound, to trans-anethole nih.govmdpi.com. This reaction proceeds through a cascade of Meerwein–Pondorf–Verley (MPV) reduction and dehydration, with the catalyst's acid-base bifunctionality playing a key role nih.govmdpi.com. The study demonstrated high conversion and yield, showcasing the potential for catalytic upgrading of propiophenone derivatives nih.gov. This suggests that this compound could be a substrate for similar catalytic systems, potentially leading to valuable chiral products. The stereochemical outcome of such reactions would be influenced by the nature of the catalyst and the specific substitution pattern of the propiophenone.
Materials Science Applications (e.g., based on optical/photophysical properties)
The photophysical properties of aromatic ketones are of interest for applications in materials science, such as in the development of polymers with specific optical characteristics manipal.eduacs.org. Chalcones, which are α,β-unsaturated ketones and can be synthesized from propiophenone derivatives, are particularly noted for their applications in materials science due to their versatile properties manipal.eduresearchgate.netnih.gov.
Chalcone (B49325) derivatives containing methoxy groups have been investigated for their non-linear optical (NLO) properties manipal.eduresearchgate.net. The presence of donor and acceptor groups in conjugation with the carbonyl group in the chalcone moiety contributes to these significant NLO properties manipal.eduresearchgate.net. Given that this compound can serve as a precursor for the synthesis of chalcones, it represents a potential building block for novel NLO materials. The specific substitution pattern of the resulting chalcone, influenced by the methoxy and methyl groups of the parent propiophenone, would be expected to modulate its photophysical properties.
Electrochemistry Research: Electrochemical Reactivity Studies (e.g., electrocarboxylation analogs)
The electrochemical reactivity of propiophenone derivatives has been a subject of investigation, particularly in the context of electrocarboxylation. This process involves the electrochemical fixation of carbon dioxide into an organic substrate, offering a sustainable route to valuable carboxylic acids beilstein-journals.org.
Research on the alkaloid-induced asymmetric electrocarboxylation of 4-methylpropiophenone, a close analog of this compound, provides significant insight into the potential electrochemical behavior of the target compound researchgate.net. In this study, the electrocarboxylation of 4-methylpropiophenone in the presence of alkaloid-based catalysts yielded optically active α-ethyl-α-hydroxy-4-methylbenzeneacetic acid researchgate.net. The efficiency of the enantioselective carboxylation was found to depend on the structure of the inductor researchgate.net.
The general mechanism of electrocarboxylation of aromatic ketones involves the reduction of the ketone to a radical anion, which then reacts with CO2. This process offers a route to α-aryl propionic acids, a class of compounds with important applications beilstein-journals.org. The following table summarizes the key aspects of the electrocarboxylation of a propiophenone analog:
| Feature | Description | Reference |
| Substrate | 4-Methylpropiophenone | researchgate.net |
| Reaction | Asymmetric Electrocarboxylation | researchgate.net |
| Catalyst | Alkaloid-based inductors | researchgate.net |
| Product | Optically active α-ethyl-α-hydroxy-4-methylbenzeneacetic acid | researchgate.net |
| Significance | Demonstrates the potential for stereoselective synthesis via electrochemical methods. | researchgate.net |
Given these findings, it is highly probable that this compound would also undergo electrocarboxylation under similar conditions. The presence of the 2-methoxyphenyl group might influence the reduction potential of the ketone and the stereochemical outcome of the reaction, offering a pathway to novel chiral carboxylic acids. Further research into the electrochemical behavior of this compound could unveil its specific reactivity and potential applications in sustainable synthesis.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Methoxyphenyl)-4'-methylpropiophenone, and how can reaction conditions be systematically optimized?
- Methodological Answer : A Friedel-Crafts acylation is a plausible route, using 2-methoxyphenylacetyl chloride and toluene derivatives. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (optimize molar ratios to minimize side products) .
- Solvent polarity : Use non-polar solvents (e.g., dichloromethane) to enhance electrophilic substitution .
- Temperature control : Maintain 0–5°C to reduce polymerization risks .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the target compound.
Table 1 : Typical Reaction Conditions for Propiophenone Derivatives
| Parameter | Optimal Range | Reference |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | |
| Reaction Time | 6–8 hours | |
| Yield | 65–75% (crude) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and methylpropiophenone (δ ~2.4 ppm) groups. Compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .
- IR Spectroscopy : Confirm ketone (C=O stretch ~1680 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities .
- X-ray Crystallography : Resolve stereoelectronic effects (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and mass spectrometry (HRMS) to confirm molecular formula and functional groups .
- Computational modeling : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data .
- Single-crystal analysis : Resolve ambiguities (e.g., rotational isomers) via X-ray diffraction .
Q. What strategies are viable for designing enantioselective synthesis routes for chiral derivatives?
- Methodological Answer :
- Chiral auxiliaries : Introduce menthol or binaphthyl groups to direct asymmetric acylation .
- Organocatalysis : Use proline-derived catalysts for kinetic resolution .
- Green chemistry : Replace AlCl₃ with ionic liquids (e.g., [BMIM]BF₄) to enhance sustainability .
Q. How can computational methods predict the compound’s potential in photodynamic therapy?
- Methodological Answer :
- DFT calculations : Evaluate HOMO-LUMO gaps to assess light absorption (~400–600 nm) .
- Molecular docking : Simulate binding affinity with biological targets (e.g., porphyrin-binding proteins) .
- ROS generation assays : Validate computational predictions via in vitro singlet oxygen detection .
Data Interpretation & Challenges
Q. How should researchers address discrepancies in reaction yields across different synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent purity, catalyst aging) .
- Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps .
Table 2 : Common Pitfalls in Propiophenone Synthesis
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Over-acylation | Use stoichiometric catalyst | |
| Solvent decomposition | Pre-dry solvents over molecular sieves | |
| Low crystallinity | Recrystallize from ethanol/water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
